An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzamide: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzamide: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks has become a cornerstone of drug design. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds highly sought after.[1][2] Within this context, 2-Bromo-3,6-difluorobenzamide emerges as a particularly valuable, albeit specialized, synthetic intermediate. This technical guide provides an in-depth analysis of its chemical structure, properties, synthesis, and critical applications, with a focus on its role as a versatile precursor in the development of novel therapeutics, particularly antibacterial agents.
This molecule uniquely combines two key features: the 2,6-difluorobenzamide core, a known pharmacophore for potent enzyme inhibition, and a strategically placed bromine atom, which serves as a versatile handle for advanced chemical modifications.[3] Understanding the interplay of these features is crucial for researchers and drug development professionals seeking to leverage this compound's potential.
Chemical Identity and Structure
The foundational aspect of 2-Bromo-3,6-difluorobenzamide is its distinct molecular architecture. The structure consists of a benzene ring substituted with a carboxamide group (-CONH₂), two fluorine atoms at positions 3 and 6, and a bromine atom at position 2. This specific substitution pattern is critical to its chemical reactivity and biological activity.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-3,6-difluorobenzamide | - |
| Molecular Formula | C₇H₄BrF₂NO | - |
| Molecular Weight | 236.02 g/mol | - |
| CAS Number | Not widely cataloged. | - |
| Precursor CAS | 1502090-29-0 (2-Bromo-3,6-difluorobenzonitrile) | [4][5][6][7] |
| Precursor CAS | 934987-26-5 (2-Bromo-3,6-difluorobenzaldehyde) | [8][9][10] |
| InChI | InChI=1S/C7H4BrF2NO/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H2,11,12) | - |
| InChIKey | YWJCFOKUMEZJRI-UHFFFAOYSA-N | - |
| SMILES | C1=CC(=C(C(=C1F)C(=O)N)Br)F | - |
Physicochemical Properties
Specific experimental data for 2-Bromo-3,6-difluorobenzamide is not extensively published. However, we can infer its properties based on its structure and data from analogous compounds, such as 2,6-difluorobenzamide. The presence of the heavy bromine atom would be expected to increase its melting point and density compared to the non-brominated analog. The amide and fluorine groups allow for hydrogen bonding, suggesting moderate solubility in polar organic solvents.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Physical State | Solid | Typical for benzamides of this molecular weight. |
| Melting Point | >148 °C | Estimated based on 2,6-difluorobenzamide (145-148 °C).[11] The addition of bromine is expected to increase this value. |
| Boiling Point | >188 °C at 760 mmHg | Estimated based on 2,6-difluorobenzamide (187.7 °C).[11] |
| Solubility | Soluble in DMSO, DMF, moderately soluble in methanol, ethanol. | Based on typical solubility of functionalized benzamides. |
Synthesis and Manufacturing
The synthesis of 2-Bromo-3,6-difluorobenzamide is most logically achieved via the hydrolysis of its corresponding nitrile precursor, 2-Bromo-3,6-difluorobenzonitrile. This precursor itself is a valuable intermediate that can be synthesized from commercially available starting materials.[4]
Protocol 1: Synthesis of 2-Bromo-3,6-difluorobenzonitrile (Precursor)
This protocol is based on established methods for the synthesis of related halogenated benzonitriles.[4][12]
-
Diazotization: To a cooled (0-5 °C) solution of 2-bromo-3,6-difluoroaniline in an aqueous acidic medium (e.g., H₂SO₄ or HBr), add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction progress is monitored for the formation of the diazonium salt.
-
Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is typically allowed to warm to room temperature and may require gentle heating to ensure complete conversion.
-
Causality: The CuCN acts as a catalyst and source of the cyanide nucleophile, which displaces the diazonium group (N₂) to form the nitrile.
-
-
Work-up and Purification: Quench the reaction mixture with water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-Bromo-3,6-difluorobenzonitrile.[12]
Protocol 2: Hydrolysis to 2-Bromo-3,6-difluorobenzamide
The conversion of a nitrile to a primary amide is a fundamental transformation in organic chemistry.
-
Reaction Setup: Dissolve 2-Bromo-3,6-difluorobenzonitrile in a suitable solvent such as a mixture of an alcohol (e.g., ethanol) and water.
-
Hydrolysis: Add a catalyst, which can be either a strong acid (e.g., concentrated H₂SO₄) or a strong base (e.g., NaOH or KOH) with hydrogen peroxide. Heat the reaction mixture to reflux. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Causality: The acid or base catalyzes the hydration of the nitrile triple bond. Careful control of reaction conditions (temperature, time) is necessary to stop the reaction at the amide stage and prevent over-hydrolysis to the corresponding carboxylic acid.
-
-
Isolation: Upon completion, cool the reaction mixture. If performed under acidic conditions, neutralize with a base to precipitate the product. If under basic conditions, neutralize with an acid. Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-Bromo-3,6-difluorobenzamide.
Applications in Drug Discovery and Medicinal Chemistry
The utility of 2-Bromo-3,6-difluorobenzamide lies in the combination of its bioactive core and its synthetic handle.
The 2,6-Difluorobenzamide Scaffold: A Privileged Motif for FtsZ Inhibition
Filamentous temperature-sensitive protein Z (FtsZ) is an essential bacterial protein that is a homolog of eukaryotic tubulin. It plays a crucial role in bacterial cell division, making it an attractive target for novel antibiotics.[3] The benzamide class of molecules, particularly those containing the 2,6-difluoro substitution pattern, has been identified as potent inhibitors of FtsZ.[3] These compounds bind to an allosteric site on the FtsZ protein, disrupting its polymerization dynamics and leading to a blockage of cell division and subsequent bacterial death.[3]
The presence of the two fluorine atoms ortho to the amide group is believed to enforce a non-planar conformation between the aromatic ring and the amide group, which is crucial for optimal binding to the FtsZ protein. This structural feature enhances the inhibitory activity of the molecule.
The Aryl Bromide: A Handle for Chemical Diversification via Cross-Coupling
While the difluorobenzamide core provides the necessary interaction with the biological target, the bromine atom at the 2-position serves as a versatile point of attachment for other chemical fragments. This is most commonly exploited through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[13][14][15][16][17]
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide (in this case, our aryl bromide) to form a new carbon-carbon bond.[15][16] This allows medicinal chemists to systematically vary the substituent at the 2-position, exploring how different chemical groups impact the compound's potency, selectivity, and pharmacokinetic properties.
Experimental Workflow: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 2-Bromo-3,6-difluorobenzamide, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture to a temperature between 80-110 °C and stir until the reaction is complete (monitored by LC-MS or TLC).
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify the resulting coupled product using column chromatography or recrystallization.
This powerful reaction enables the synthesis of large libraries of compounds from a single, versatile intermediate, accelerating the drug discovery process.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Bromo-3,6-difluorobenzamide. The following recommendations are based on data for structurally related compounds, including 2,6-difluorobenzamide and various bromo-difluoro-benzonitriles/benzaldehydes.[10][18]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
2-Bromo-3,6-difluorobenzamide stands as a potent and versatile intermediate for chemical synthesis and drug discovery. Its structure is intelligently designed, featuring a bioactive 2,6-difluorobenzamide core essential for targeting proteins like FtsZ, and a reactive bromine handle that opens the door to extensive molecular diversification through modern cross-coupling chemistry. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of this building block's synthesis, reactivity, and applications provides a powerful tool for the rational design of novel, high-value chemical entities.
References
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Chemsrc. (2025, August 21). 2,6-Difluorobenzamide | CAS#:18063-03-1. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3,6-difluorobenzaldehyde. Retrieved from [Link]
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MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Fluorinated Intermediates in Modern Organic Synthesis. Retrieved from [Link]
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PDF Free Download. (n.d.). Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and. Retrieved from [Link]
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PMC. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
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PubMed. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]
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